ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate
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Overview
Description
ETHYL 2-{[4-(AMINOCARBONYL)PIPERIDINO]METHYL}-6-BROMO-5-METHOXY-1-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their extensive biological activities
Preparation Methods
The synthesis of ETHYL 2-{[4-(AMINOCARBONYL)PIPERIDINO]METHYL}-6-BROMO-5-METHOXY-1-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, utilizing catalysts and specific reagents to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-{[4-(AMINOCARBONYL)PIPERIDINO]METHYL}-6-BROMO-5-METHOXY-1-METHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Mechanism of Action
The mechanism of action of ETHYL 2-{[4-(AMINOCARBONYL)PIPERIDINO]METHYL}-6-BROMO-5-METHOXY-1-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Compared to other indole derivatives, ETHYL 2-{[4-(AMINOCARBONYL)PIPERIDINO]METHYL}-6-BROMO-5-METHOXY-1-METHYL-1H-INDOLE-3-CARBOXYLATE stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a simpler structure.
Lysergic acid diethylamide (LSD): A psychoactive compound with a different set of biological effects.
Properties
Molecular Formula |
C20H26BrN3O4 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C20H26BrN3O4/c1-4-28-20(26)18-13-9-17(27-3)14(21)10-15(13)23(2)16(18)11-24-7-5-12(6-8-24)19(22)25/h9-10,12H,4-8,11H2,1-3H3,(H2,22,25) |
InChI Key |
VVAVXOVAYNFDDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CN3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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